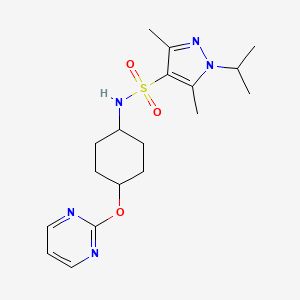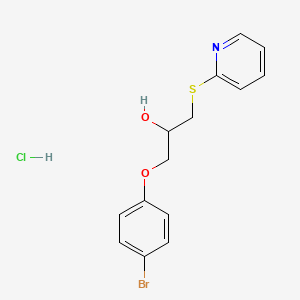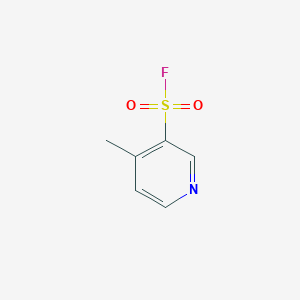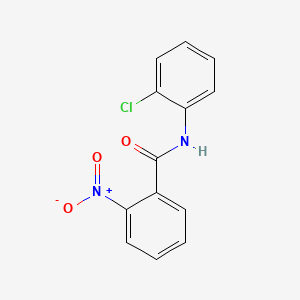![molecular formula C14H13BrN2OS B2863351 4-((4-bromobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 898450-37-8](/img/structure/B2863351.png)
4-((4-bromobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-((4-bromobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one” belongs to a class of compounds known as thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been synthesized and screened against Mycobacteria as part of a program to develop new antitubercular agents .
Synthesis Analysis
Thieno[2,3-d]pyrimidin-4(3H)-ones were designed and synthesized as part of a program to develop new antitubercular agents . The synthesis process involved designing and screening these compounds against Mycobacteria .Applications De Recherche Scientifique
Synthesis and Biological Activities
The compound of interest is related to a class of chemicals that have shown varied biological activities, including antiviral, anticorrosive, and antimicrobial properties. These compounds' synthesis often involves the alkylation of thiouracils, indicating a chemical strategy for integrating sulfur atoms into biologically active molecules. For instance, derivatives of pyrimidin-4(3H)-one have been found to exhibit virus-inhibiting properties, specifically against the human immunodeficiency virus type 1 (HIV-1), showcasing their potential as antiviral agents (Novikov, Ozerov, Sim, & Buckheit, 2004). Similarly, pyridopyrimidinone derivatives have demonstrated efficacy as corrosion inhibitors for carbon steel, suggesting applications beyond biomedical research (Abdallah, Shalabi, & Bayoumy, 2018).
Antimicrobial and Antifungal Properties
Research into pyrimidin-2(1H)-one derivatives has also highlighted their potential as antimicrobial and antifungal agents. For example, studies on hybrid compounds containing the aminothiazol-4-yl group have revealed significant activity against various bacterial and fungal strains (Lanjewar, Rahatgaonkar, Chorghade, & Saraf, 2009). This suggests a promising avenue for developing new antimicrobial drugs to combat resistant pathogens.
Antitumor Activity
The structural modification of pyrimidine derivatives has also been explored for potential antitumor applications. Compounds synthesized by reacting specific pyrimidine derivatives with various substituents have shown potent antitumor activity against liver and breast cancer cell lines (Edrees & Farghaly, 2017). This indicates the versatility of pyrimidine-based compounds in medicinal chemistry, offering pathways for the development of novel anticancer therapies.
Corrosion Inhibition
The application of pyrimidine derivatives extends into materials science, particularly in the field of corrosion inhibition. Pyridopyrimidinone derivatives have been evaluated for their ability to protect carbon steel against corrosion, demonstrating the multifaceted utility of these compounds (Abdallah, Shalabi, & Bayoumy, 2018). Their effectiveness as mixed-type inhibitors highlights the potential for developing safer, more environmentally friendly corrosion inhibitors.
Mécanisme D'action
Target of Action
Similar thieno[2,3-d]pyrimidine derivatives have been found to exhibit antimicrobial and antifungal activities . They have also been used as intermediates in the synthesis of GABA B receptor modulators, potentially useful for the treatment of central nervous system disorders .
Mode of Action
It’s worth noting that thieno[2,3-d]pyrimidine derivatives have been found to exhibit antimicrobial activity against pseudomonas aeruginosa . This suggests that these compounds may interact with bacterial cells, possibly disrupting essential cellular processes.
Biochemical Pathways
Given the antimicrobial activity of similar compounds, it’s plausible that this compound may interfere with bacterial cell wall synthesis or protein production, thereby inhibiting bacterial growth .
Result of Action
Similar thieno[2,3-d]pyrimidine derivatives have demonstrated significant antimicrobial activity . This suggests that the compound may lead to the death of bacterial cells, thereby reducing infection.
Propriétés
IUPAC Name |
4-[(4-bromophenyl)methylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c15-10-6-4-9(5-7-10)8-19-13-11-2-1-3-12(11)16-14(18)17-13/h4-7H,1-3,8H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYVJEZUYXNKJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)N=C2SCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-({1-[(4-methoxyphenyl)sulfonyl]prolyl}amino)benzoate](/img/structure/B2863273.png)
![1,5-dimethyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2863276.png)




![N-(3,4-dimethoxyphenethyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2863283.png)

methanone](/img/structure/B2863285.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]acetamide](/img/no-structure.png)
